molecular formula C14H17ClN6O B6623843 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine

5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine

Cat. No.: B6623843
M. Wt: 320.78 g/mol
InChI Key: VLSQICJPVWHHOT-UHFFFAOYSA-N
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Description

5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O/c15-12-13(16)19-8-20-14(12)21-9-1-3-10(4-2-9)22-11-7-17-5-6-18-11/h5-10H,1-4H2,(H3,16,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSQICJPVWHHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC(=C2Cl)N)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a suitable nucleophile, such as a pyrazin-2-yloxycyclohexylamine derivative, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydride

    Solvents: Dimethylformamide, dichloromethane

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Mechanism of Action

The mechanism of action of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine is unique due to its specific combination of a pyrimidine core with a pyrazin-2-yloxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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